molecular formula C20H18N4O3 B5767621 ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5767621
M. Wt: 362.4 g/mol
InChI Key: LLLRRTICLRYONP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an ethyl ester group at position 3, an amino group at position 2, and a 3-methoxyphenyl moiety at position 1. The quinoxaline scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking and charge-transfer interactions, making derivatives of this class relevant in materials science and medicinal chemistry . The 3-methoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)12-7-6-8-13(11-12)26-2/h4-11H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLRRTICLRYONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable quinoxaline precursor under acidic or basic conditions, followed by cyclization to form the pyrroloquinoxaline core. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance reaction efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoxaline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C20H18N4O3
  • Molecular Weight: 362.38 g/mol
  • IUPAC Name: Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

The compound features a pyrroloquinoxaline structure, which is significant for its biological activities. The presence of the methoxy group enhances its pharmacological profile by potentially improving solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrroloquinoxalines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. In one study, compounds related to this structure showed activity in the range of 8–128 µg/mL against H37Rv strains, indicating a promising avenue for anti-tuberculosis drug development .

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study evaluating the cytotoxicity of related compounds found that they could inhibit cell proliferation effectively, suggesting potential use as chemotherapeutic agents .

Case Study 1: Antitubercular Activity

In a study published in the journal Molecules, this compound was synthesized and tested for its antitubercular activity. The results indicated that the compound exhibited substantial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, highlighting its potential as a lead compound for further development in tuberculosis treatment .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of pyrroloquinoxaline derivatives, including this compound. The research demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest in cancer cells. These findings suggest a mechanism that could be exploited for developing new cancer therapies .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReference
Antimicrobial ActivityEffective against MDR M. tuberculosis (8–128 µg/mL)
CytotoxicityInduces apoptosis in cancer cell lines
Anticancer PropertiesInhibits tumor growth via apoptosis

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported applications:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl C₁₉H₂₄N₄O₂ 340.43 N/A (structural analog for crystallography)
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl C₂₂H₁₈N₄O₄ 414.41 Enhanced solubility due to ester groups
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl C₁₉H₁₅Cl₂N₄O₂ 414.25 Potential halogen-bonding interactions
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl C₂₀H₁₅F₃N₄O₂ 424.35 Electron-withdrawing effects; fluorophilic
Target Compound : Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Methoxyphenyl C₂₀H₁₇N₄O₃ 377.38 Electron-donating methoxy group; N/A (hypothetical)
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl C₁₇H₁₂N₆ 300.32 Corrosion inhibitor (91% efficiency in HCl)

Structural and Electronic Effects of Substituents

  • 3-Methoxyphenyl (Target Compound): The methoxy group (-OCH₃) donates electrons via resonance, increasing electron density on the quinoxaline core. This may enhance π-π interactions in supramolecular assemblies but reduce electrophilicity compared to halogenated analogs .
  • Halogenated () : Chlorine atoms introduce halogen-bonding capabilities, which are critical in crystal engineering and receptor-ligand interactions .
  • Trifluoromethyl () : The -CF₃ group is strongly electron-withdrawing, polarizing the molecule and enhancing fluorophilic interactions in medicinal chemistry .

Biological Activity

Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline class, characterized by its intricate structural features and diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core linked to a methoxyphenyl group and an ethyl carboxylate moiety, contributing to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation : Reacting 3-methoxyaniline with a suitable quinoxaline precursor under acidic or basic conditions.
  • Cyclization : Forming the pyrroloquinoxaline core.
  • Esterification : Introducing the ethyl ester group.

These steps can be optimized for yield and purity using techniques such as continuous flow chemistry and environmentally benign solvents .

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • IC50 Values : In studies involving HCT-116 and MCF-7 cell lines, the compound demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can interact with receptors involved in cellular signaling pathways, potentially influencing various biological processes .

Study on Antileishmanial Activity

A recent study evaluated the antileishmanial properties of quinoxaline derivatives, including this compound. The results indicated a significant reduction in Leishmania viability compared to untreated controls, suggesting potential therapeutic applications in treating leishmaniasis .

Proteomic Analysis in E. histolytica

Another study focused on the effects of quinoxalines on Entamoeba histolytica. The treatment with quinoxalines resulted in morphological changes in trophozoites and altered protein expression profiles associated with virulence factors. This highlights the potential for this compound to impact parasitic infections .

Research Findings Summary Table

Study Focus Findings
Anticancer ActivityIC50 values: HCT-116 (1.9 µg/mL), MCF-7 (2.3 µg/mL); superior to doxorubicin (IC50 = 3.23 µg/mL) .
Antileishmanial ActivitySignificant reduction in Leishmania viability; potential therapeutic applications .
Effects on E. histolyticaMorphological changes and altered protein expression affecting virulence .

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO). High HOMO energy indicates electron-donating capacity, correlating with inhibition efficiency.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces to identify binding sites and affinity. For corrosion studies, Fukui indices localize nucleophilic/electrophilic regions influencing adsorption .

How are crystallographic data (e.g., puckering parameters) analyzed for pyrroloquinoxaline derivatives?

Advanced Research Question
Programs like ORTEP-3 visualize molecular geometry, while Cremer-Pople parameters quantify ring puckering. For bicyclic systems, puckering amplitude (qq) and phase angle (ϕ\phi) are derived from atomic displacements relative to a mean plane. SHELXL refines anisotropic displacement parameters, resolving conformational flexibility in the pyrrole and quinoxaline rings .

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